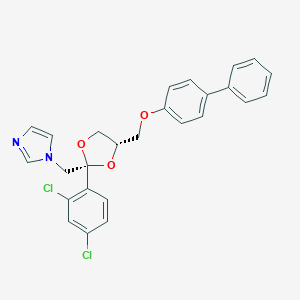

Doconazole

Description

Structure

3D Structure

Properties

CAS No. |

59831-63-9 |

|---|---|

Molecular Formula |

C26H22Cl2N2O3 |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole |

InChI |

InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23-,26-/m0/s1 |

InChI Key |

GNZHVEIGGFMLSP-OZXSUGGESA-N |

SMILES |

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |

Isomeric SMILES |

C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |

Synonyms |

Doconazole; R-34000 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Doconazole Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doconazole, a saturated 22-carbon aliphatic alcohol, is a topical antiviral agent effective against a range of enveloped viruses. Its unique mechanism of action, which distinguishes it from many other antiviral drugs, lies in its ability to inhibit the entry of these viruses into host cells. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its interaction with host cell membranes, the critical role of its intracellular metabolism, and the experimental evidence supporting its mode of action.

Core Mechanism of Action: Inhibition of Viral Fusion

The primary antiviral activity of this compound is the inhibition of the fusion process between the lipid envelope of the virus and the plasma membrane of the host cell.[1][2] This critical step in the viral life cycle is essential for the virus to release its genetic material into the cell and initiate replication. By preventing this fusion event, this compound effectively blocks viral entry and subsequent infection.

It is important to note that this compound is not virucidal; it does not directly inactivate virus particles.[1] Furthermore, it does not prevent the attachment of the virus to the host cell surface receptors.[1][3] Its action is specifically targeted at the fusion stage, which occurs after viral attachment but before the release of the viral nucleocapsid into the cytoplasm.

The Crucial Role of Intracellular Metabolism

A key aspect of this compound's mechanism is its requirement for intracellular metabolic conversion to exert its antiviral effect.[4] Upon uptake by the host cell, this compound is metabolized and incorporated into cellular phospholipids, such as phosphatidylcholine and phosphatidylethanolamine.[4] This metabolic incorporation is believed to alter the physical properties of the host cell membrane, making it less permissive to viral fusion. The antiviral activity of this compound has been shown to be quantitatively proportional to the extent of its metabolic conversion and incorporation into cellular membranes.[4]

This indirect mechanism of action, targeting a host cell process rather than a viral enzyme, makes the development of viral resistance to this compound less likely compared to traditional antiviral drugs that target specific viral proteins.[1][2]

Broad-Spectrum Activity Against Enveloped Viruses

This compound has demonstrated in vitro activity against a variety of enveloped viruses, including:

-

Varicella-Zoster Virus (VZV)[6]

-

Respiratory Syncytial Virus (RSV)[1]

-

Human Herpesvirus-6 (HHV-6)[1]

-

Influenza A virus[1]

The common feature of these viruses is the presence of a lipid envelope, which is essential for their entry into host cells via membrane fusion. Non-enveloped viruses are not susceptible to the action of this compound.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound is typically quantified by its 50% effective dose (ED50) or 50% inhibitory concentration (IC50) in cell culture-based assays. The following table summarizes available data on the in vitro activity of this compound against various enveloped viruses.

| Virus | Cell Line | Assay Type | ED50 / IC50 | Reference |

| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | >40 (Selectivity Index) | [5] |

Note: The available public literature lacks a comprehensive, standardized table of IC50/EC50 values for this compound against a wide range of enveloped viruses. The provided data point is indicative of its activity, and further specific values would need to be determined experimentally for other viruses and cell types.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental methodologies. Detailed protocols for these experiments are crucial for researchers aiming to study its effects or develop similar antiviral agents.

Plaque Reduction Assay

This is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Objective: To quantify the inhibitory effect of this compound on viral replication.

Methodology:

-

Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV, HEp-2 cells for RSV) in 6-well or 12-well plates and grow to confluence.[7][8]

-

Compound Treatment: Pre-incubate the confluent cell monolayers with various concentrations of this compound for a specified period (e.g., 24 hours) to allow for cellular uptake and metabolism.[5]

-

Viral Infection: Infect the treated and untreated (control) cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict viral spread to adjacent cells.[8]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV, 5-7 days for CMV).[9]

-

Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each this compound concentration compared to the untreated control to determine the ED50 value.

Radiolabeled this compound Uptake and Metabolism Assay

This assay is used to track the cellular uptake and metabolic fate of this compound.

Objective: To demonstrate the incorporation of this compound into cellular lipids.

Methodology:

-

Cell Culture: Culture host cells in appropriate flasks or plates.

-

Radiolabeling: Treat the cells with [14C]-labeled this compound for various time points.

-

Lipid Extraction: After incubation, wash the cells to remove unincorporated this compound and then extract the total cellular lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Thin-Layer Chromatography (TLC): Separate the lipid extracts by TLC on silica gel plates using a solvent system that resolves different lipid species (e.g., phospholipids, neutral lipids).

-

Autoradiography: Expose the TLC plate to X-ray film or a phosphorimager to visualize the radiolabeled lipid species.

-

Analysis: Identify the radiolabeled spots corresponding to this compound metabolites by comparing their migration with known standards. Quantify the amount of radioactivity in each spot to determine the extent of metabolic conversion.

Viral Fusion Assay using Octadecyl Rhodamine B Chloride (R18)

This fluorescence-based assay directly measures the fusion of the viral envelope with the host cell membrane.

Objective: To demonstrate the inhibition of viral fusion by this compound.

Methodology:

-

Viral Labeling: Label the viral envelope with the fluorescent probe octadecyl rhodamine B chloride (R18) at a concentration that causes self-quenching of its fluorescence.

-

Cell Treatment: Pre-treat host cells with this compound as described in the plaque reduction assay.

-

Binding and Fusion: Allow the R18-labeled virus to bind to the treated and untreated cells at a low temperature (e.g., 4°C) to permit attachment but not fusion. Subsequently, raise the temperature to 37°C to initiate fusion.

-

Fluorescence Measurement: As the viral envelope fuses with the cell membrane, the R18 probe diffuses into the larger host membrane, leading to a decrease in its concentration and a corresponding increase in fluorescence (dequenching).[10] Monitor the increase in fluorescence over time using a fluorometer or fluorescence microscopy.

-

Data Analysis: Compare the rate and extent of fluorescence dequenching in this compound-treated cells to that in untreated cells to quantify the inhibition of viral fusion.[10]

Visualizations of Key Processes

To further illustrate the mechanism of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound's mechanism of action, blocking viral fusion.

Caption: Experimental workflow for the Plaque Reduction Assay.

Caption: Workflow for the R18 Viral Fusion Assay.

Signaling Pathways

The current body of research on this compound's mechanism of action has primarily focused on its direct effects on the physical properties of the host cell membrane. While it is plausible that the alteration of the membrane lipid composition could indirectly influence cellular signaling pathways that are initiated at the plasma membrane, such as those involving lipid rafts, there is currently a lack of specific studies directly implicating this compound in the modulation of defined signaling cascades during viral infection. Further research is warranted to explore the potential impact of this compound-induced membrane alterations on host cell signaling and its contribution to the overall antiviral state.

Conclusion

This compound presents a unique paradigm in antiviral therapy by targeting a host cell-based mechanism to prevent the entry of a broad spectrum of enveloped viruses. Its core mechanism, the inhibition of viral fusion secondary to its metabolic incorporation into the host cell membrane, offers a promising strategy for antiviral drug development with a potentially high barrier to the emergence of resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism and the discovery of new antiviral agents that function through similar pathways. Future research should focus on obtaining more extensive quantitative data on its antiviral spectrum and exploring its potential influence on cellular signaling pathways to further refine our understanding of this important antiviral compound.

References

- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Supplements & Vitamins | Natural Necessity [shop.ocuglohuman.com]

- 6. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process - PubMed [pubmed.ncbi.nlm.nih.gov]

Docosanol's Role in Inhibiting Viral Fusion and Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanol, a 22-carbon saturated aliphatic alcohol, presents a unique mechanism of antiviral activity against a range of lipid-enveloped viruses, most notably Herpes Simplex Virus (HSV).[1] Unlike many antiviral agents that target viral enzymes or nucleic acid replication, docosanol acts at the initial stage of infection by inhibiting the fusion of the viral envelope with the host cell plasma membrane.[1][2] This action effectively blocks viral entry into the cell, thereby preventing subsequent replication.[1][2] Evidence suggests that docosanol integrates into the host cell membrane, altering its physical properties and rendering it less susceptible to viral fusion. This guide provides an in-depth examination of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to docosanol's role as a viral fusion inhibitor.

Introduction to Viral Fusion and Entry

The entry of enveloped viruses, such as those in the Herpesviridae family, into a host cell is a critical first step in the infection cycle. This process is mediated by viral glycoproteins on the surface of the virion that bind to specific receptors on the host cell membrane. This binding triggers conformational changes in the glycoproteins, leading to the fusion of the viral envelope with the cell's plasma membrane and the release of the viral capsid into the cytoplasm. This fusion event is a complex, multi-step process that represents a key target for antiviral therapies. Docosanol emerges as a significant therapeutic agent that disrupts this very process, not by interacting with the virus itself, but by modifying the host cell membrane.[1][2]

Mechanism of Action of Docosanol

Docosanol's primary antiviral mechanism is the inhibition of fusion between the host cell plasma membrane and the envelope of lipid-enveloped viruses like HSV.[1][2] This inhibitory action is not due to a direct effect on the virus but rather a result of its interaction with the host cell membrane.

Upon topical application, the highly lipophilic docosanol is taken up by host cells.[3] Research indicates that for docosanol to exert its antiviral effect, it needs to be pre-incubated with target cells for a sufficient duration before viral exposure, suggesting a time-dependent uptake and modification of the cell membrane.[4] Once incorporated into the cell membrane, docosanol is thought to alter the membrane's fluidity and architecture.[2] This biophysical change in the lipid bilayer interferes with the conformational changes in viral glycoproteins that are necessary for the fusion process. By making the host cell membrane less permissive to fusion, docosanol effectively creates a barrier that prevents the virus from successfully entering the cell.[2]

Interestingly, studies have shown that host cells metabolize the internalized docosanol.[3] A significant portion of docosanol is oxidized to docosanoic acid and incorporated as an acyl group into phospholipids.[3] The extent of this metabolic conversion appears to correlate with the observed antiviral activity, suggesting that the metabolized form of docosanol may play a crucial role in altering membrane properties.[3]

This mechanism of action is advantageous as it is less likely to lead to the development of drug-resistant viral strains compared to antivirals that target specific viral proteins.[1]

Quantitative Efficacy Data

The antiviral activity of docosanol has been quantified in various in vitro studies. The following tables summarize key findings on its efficacy against enveloped viruses.

| Virus | Cell Line | Assay Type | IC50 / Inhibition % | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 75-95% inhibition | [4] |

| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | Significant inhibition | [4] |

| Acyclovir-resistant HSV-2 | Vero | Plaque Reduction | Significant inhibition | [4] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Not Specified | 68% inhibition | [4] |

Note: IC50 (half-maximal inhibitory concentration) values and inhibition percentages can vary depending on the specific experimental conditions, including the formulation of docosanol, cell type, and viral strain.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the antiviral mechanism of docosanol.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

-

Cell Seeding: Plate susceptible cells (e.g., Vero cells for HSV) in multi-well plates and grow to confluency.

-

Docosanol Pre-incubation: Treat the confluent cell monolayers with varying concentrations of docosanol (solubilized in a suitable vehicle like Pluronic F-68) for a predetermined period (e.g., 24 hours) to allow for cellular uptake and membrane modification.[4]

-

Viral Inoculation: Remove the docosanol-containing medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for a set adsorption period (e.g., 1-2 hours).

-

Overlay: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., medium containing carboxymethyl cellulose or agar) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Staining and Counting: Fix the cells (e.g., with methanol) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction in docosanol-treated wells compared to untreated control wells.

Virus-Cell Fusion Inhibition Assay

This assay directly measures the inhibition of the fusion event between the viral envelope and the host cell membrane.

-

Labeling: Label the viral envelope with a fluorescent lipid probe (e.g., R18) at a concentration that leads to self-quenching.

-

Cell Preparation: Prepare a suspension of target cells that have been pre-incubated with or without docosanol.

-

Binding: Add the fluorescently labeled virus to the cell suspension and incubate at a low temperature (e.g., 4°C) to allow for viral binding but not fusion.

-

Fusion Induction: Induce fusion by raising the temperature to 37°C. As the labeled viral envelope fuses with the cell membrane, the fluorescent probe dilutes into the larger cell membrane, leading to dequenching and an increase in fluorescence intensity.

-

Measurement: Monitor the increase in fluorescence over time using a fluorometer.

-

Data Analysis: Compare the rate and extent of fluorescence increase in docosanol-treated cells versus untreated cells to determine the percentage of fusion inhibition.

Visualizations

The following diagrams illustrate the proposed mechanism of action of docosanol and a typical experimental workflow.

Caption: Standard pathway of enveloped virus entry into a host cell.

Caption: Docosanol inhibits viral entry by modifying the host cell membrane.

Caption: Experimental workflow for a plaque reduction assay.

Conclusion

Docosanol represents a distinct class of antiviral compounds that target the host cell membrane to prevent viral entry. Its mechanism of inhibiting virus-cell fusion by altering the physical properties of the plasma membrane offers a broad-spectrum potential against various lipid-enveloped viruses and a lower likelihood of inducing viral resistance. Further research into the precise molecular interactions between docosanol, its metabolites, and membrane lipids will be invaluable for the development of new and improved host-targeted antiviral therapies.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Docosanol for Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanol, a 22-carbon saturated fatty alcohol, is a clinically significant antiviral agent approved for the topical treatment of herpes simplex virus (HSV) infections. Its unique mechanism of action, which involves the inhibition of viral entry into host cells, distinguishes it from many other antiviral drugs that target viral replication. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of docosanol, alongside detailed experimental protocols for key assays used in its virological characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antiviral research.

Molecular Structure and Chemical Identity

Docosanol, also known as behenyl alcohol, is a long-chain saturated fatty alcohol. Its chemical structure consists of a 22-carbon aliphatic chain with a hydroxyl (-OH) group at one end.

Chemical Formula: C₂₂H₄₆O

Molecular Weight: 326.60 g/mol

IUPAC Name: Docosan-1-ol

CAS Number: 661-19-8

The long, unbranched hydrocarbon chain imparts a significant lipophilic character to the molecule, which is crucial for its biological activity. The terminal hydroxyl group provides a modest degree of polarity.

Physicochemical Properties

The physical and chemical properties of docosanol are largely dictated by its long alkyl chain. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | White, waxy solid at room temperature | [1] |

| Melting Point | 70-72 °C | [2] |

| Boiling Point | 180 °C at 0.22 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and chloroform | [1] |

| logP (Octanol-Water Partition Coefficient) | 10.009 (estimated) | [3] |

| Density | 0.824 g/cm³ | |

| Flash Point | 210 °C | [2] |

Antiviral Mechanism of Action

Docosanol's antiviral activity is primarily directed against enveloped viruses, most notably Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Unlike many antiviral drugs that inhibit viral DNA synthesis, docosanol acts at the earliest stage of infection: viral entry into the host cell.

The proposed mechanism of action involves the inhibition of fusion between the viral envelope and the host cell plasma membrane. Docosanol is thought to insert into the host cell membrane, altering its fluidity and preventing the conformational changes in viral glycoproteins that are necessary for the fusion process to occur. This disruption of the fusion event effectively blocks the entry of the viral capsid and genome into the cytoplasm, thereby preventing the initiation of the viral replication cycle.

The following diagram illustrates the proposed mechanism of action of docosanol in inhibiting HSV entry.

Caption: Mechanism of docosanol's antiviral action against HSV.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and cytotoxicity of docosanol.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Docosanol stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Carboxymethylcellulose (CMC) or other overlay medium

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

-

On the day of the experiment, prepare serial dilutions of the docosanol stock solution in DMEM.

-

When the cell monolayer is confluent, remove the growth medium and wash the cells once with PBS.

-

Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Adsorb the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

After the adsorption period, remove the viral inoculum and wash the cells twice with PBS.

-

Add the overlay medium containing different concentrations of docosanol (or a vehicle control) to each well.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

-

After incubation, fix the cells by adding a 10% formalin solution for at least 30 minutes.

-

Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control.

The following diagram outlines the workflow for a plaque reduction assay.

Caption: Workflow for a plaque reduction assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.

Materials:

-

Vero cells (or other relevant cell line)

-

DMEM with 10% FBS

-

Docosanol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of docosanol in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of docosanol to the wells. Include a vehicle control (medium with the same concentration of solvent used for docosanol).

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the absorbance of the vehicle-treated control cells.

Viral Fusion Assay (Cell-Cell Fusion)

This assay measures the ability of docosanol to inhibit the fusion of cells expressing viral glycoproteins with target cells.

Materials:

-

Effector cells (e.g., CHO cells) expressing HSV glycoproteins (gB, gD, gH, gL) and a reporter molecule (e.g., GFP).

-

Target cells (e.g., Vero cells) susceptible to HSV infection.

-

Fluorescent dyes (e.g., Calcein AM for cytoplasm and DiI for membrane labeling).

-

DMEM with 10% FBS.

-

Docosanol stock solution.

-

Fluorescence microscope.

Procedure:

-

Label the effector cells with a cytoplasmic fluorescent dye (e.g., Calcein AM - green) and the target cells with a membrane fluorescent dye (e.g., DiI - red).

-

Treat the target cells with various concentrations of docosanol or a vehicle control for a predetermined time.

-

Co-culture the labeled effector and target cells at a 1:1 ratio in a multi-well plate suitable for microscopy.

-

Incubate the co-culture for a specific period (e.g., 4-6 hours) to allow for cell fusion.

-

Observe the cells under a fluorescence microscope.

-

Quantify cell fusion by counting the number of syncytia (large, multinucleated cells containing both green and red fluorescence) in multiple fields of view for each treatment condition.

-

Calculate the percentage of fusion inhibition relative to the vehicle control.

The logical relationship for interpreting the results of a cell-cell fusion assay is depicted below.

Caption: Logical flow of a cell-cell fusion assay.

Conclusion

Docosanol represents an important therapeutic option for the management of recurrent herpes labialis. Its distinct mechanism of action, targeting the initial stage of viral entry, offers a valuable alternative to traditional antiviral agents. A thorough understanding of its molecular structure, physicochemical properties, and the experimental methods used for its characterization is essential for researchers and drug development professionals working in the field of antiviral therapy. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research and development in this area.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of n-Docosanol in Target Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of n-docosanol, a long-chain saturated alcohol with established antiviral properties. The document focuses on the molecular journey of n-docosanol into target cells and its subsequent metabolic fate, which is intrinsically linked to its mechanism of action. This guide is intended to be a valuable resource for researchers in virology, cell biology, and pharmacology, as well as professionals involved in the development of antiviral therapeutics.

Cellular Uptake of n-Docosanol

While the precise transport mechanism is not fully elucidated, it is understood that the lipophilic nature of n-docosanol facilitates its association with the plasma membrane of target cells. A time-dependent pre-incubation period is necessary to achieve maximal antiviral activity, suggesting that simple surface binding is insufficient and that cellular uptake is a prerequisite for its therapeutic effect.[1]

Intracellular Metabolism of n-Docosanol

Once inside the cell, n-docosanol undergoes extensive metabolism, a process that is critical for its antiviral efficacy.[2][3] The primary metabolic pathway involves the oxidation of n-docosanol to its corresponding fatty acid, n-docosanoic acid. This metabolic conversion is a key step, as the resulting docosanoic acid is then integrated into the cell's lipid architecture.

A significant portion of the metabolized n-docosanol is incorporated into phospholipids, with studies showing that up to 60% of cell-associated radiolabeled n-docosanol is found in phospholipids that co-purify with phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[2][3] Additionally, a measurable amount of n-docosanol is incorporated into ether lipids.[2][3] The rate and extent of this metabolic conversion can vary depending on the cell type and the surfactant used to deliver the compound.[2]

Table 1: Quantitative Analysis of n-Docosanol Metabolism

| Parameter | Finding | Cell Types Studied | Citation |

| Incorporation into Phospholipids | Up to 60% of cell-associated radiolabeled n-docosanol | Mammalian cells | [2][3] |

| Primary Metabolite | n-Docosanoic acid | Mammalian cells | [2] |

| Major Phospholipid Classes | Phosphatidylcholine and Phosphatidylethanolamine | Mammalian cells | [2][3] |

| Other Metabolic Fates | Incorporation into ether lipids | Mammalian cells | [2] |

| Ex Vivo Skin Penetration (48h) | 21.5 ± 7.01 ng/mg (Abreva® cream tube) | Human cadaver skin | [4][5] |

| Ex Vivo Skin Penetration (48h) | 24.0 ± 6.95 ng/mg (Abreva® cream pump) | Human cadaver skin | [4][5] |

Signaling Pathways and Mechanism of Action

The primary antiviral mechanism of n-docosanol is the inhibition of fusion between the viral envelope and the host cell's plasma membrane, thereby preventing viral entry.[6][7] This action is not due to a direct effect on the virus itself but rather a modification of the host cell membrane, rendering it resistant to viral fusion.[7][8] Evidence strongly suggests that the antiviral activity of n-docosanol is quantitatively proportional to the extent of its intracellular metabolism.[2] The incorporation of n-docosanol and its metabolites into the cell membrane is thought to alter its physical properties, such as fluidity and organization, which may disrupt the function of lipid rafts that are often exploited by viruses for entry.[9][10][11][12]

The following diagram illustrates the proposed cellular uptake and metabolic pathway of n-docosanol leading to its antiviral effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of n-docosanol.

Radiolabeling and Cellular Uptake Assay

This protocol is designed to quantify the uptake of n-docosanol into cultured cells using a radiolabeled tracer.

Materials:

-

[1-¹⁴C]n-docosanol

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Target cells (e.g., Vero cells)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed target cells in culture plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of Radiolabeled Medium: Prepare the treatment medium by suspending [1-¹⁴C]n-docosanol in the appropriate vehicle (e.g., Pluronic F-68 in DMEM with 10% FBS) to the desired final concentration.

-

Treatment: Remove the growth medium from the cells and wash the monolayer once with warm PBS. Add the radiolabeled treatment medium to the cells.

-

Incubation: Incubate the cells at 37°C for the desired time points.

-

Washing: After incubation, remove the radiolabeled medium and wash the cell monolayer multiple times with ice-cold PBS to remove any non-internalized radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the cellular uptake as disintegrations per minute (DPM) per milligram of cell protein or per 10⁶ cells.

Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol describes the extraction of total lipids from cells and their separation by TLC to analyze the metabolic fate of n-docosanol.

Materials:

-

Chloroform

-

Methanol

-

Water

-

TLC plates (silica gel)

-

Developing chamber

-

Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v for phospholipids)

-

Iodine vapor or other visualization agent

-

Phospholipid standards (PC, PE)

Procedure:

-

Lipid Extraction (Bligh and Dyer Method):

-

To the cell pellet or lysate, add a mixture of chloroform and methanol (1:2, v/v) and vortex thoroughly.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Thin-Layer Chromatography:

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the lipid extract and standards onto a silica gel TLC plate.[4][13]

-

Place the plate in a developing chamber containing the appropriate solvent system.

-

Allow the solvent to migrate up the plate until it is near the top.

-

Remove the plate and allow it to air dry.

-

-

Visualization and Analysis:

-

Visualize the separated lipids by exposing the plate to iodine vapor or by using another appropriate staining method.

-

Identify the lipid spots by comparing their migration (Rf values) to those of the standards.

-

For radiolabeled experiments, the spots can be scraped from the plate and the radioactivity quantified by scintillation counting.

-

Analysis of Acyl and Ether Linkages by Vitride Reduction

This protocol is used to differentiate between acyl-linked (from oxidation to docosanoic acid) and ether-linked incorporation of n-docosanol into phospholipids.

Materials:

-

Vitride™ (sodium bis(2-methoxyethoxy)aluminum hydride) solution

-

Toluene (anhydrous)

-

Extracted phospholipid fraction

-

TLC equipment

Procedure:

-

Sample Preparation: The phospholipid fraction containing the radiolabel is isolated by TLC.

-

Reduction Reaction:

-

Dissolve the dried phospholipid sample in anhydrous toluene.

-

Add Vitride™ solution and incubate at room temperature. This reaction will cleave acyl-linked fatty acids but leave ether-linked moieties intact.

-

-

Quenching: Carefully quench the reaction with an appropriate reagent (e.g., water or dilute acid).

-

Extraction: Extract the products into an organic solvent.

-

Analysis: Analyze the reaction products by TLC to determine the amount of radiolabel that was resistant to reduction (ether-linked) versus the amount that was released (acyl-linked).

Quantification of n-Docosanol and Metabolites by GC-MS

This protocol provides a method for the sensitive and specific quantification of n-docosanol and its metabolite, docosanoic acid, in biological samples.[4][5]

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS)

-

High-polarity GC capillary column (e.g., (88% cyanopropyl)aryl-polysiloxane stationary phase)[4][5]

-

Derivatizing agent (for docosanoic acid, e.g., BF₃-methanol to form fatty acid methyl esters)

-

Extraction solvents (e.g., hexane, ethyl acetate)

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize the cell or tissue sample.

-

Perform a lipid extraction as described in section 4.2.

-

For the analysis of docosanoic acid, perform a derivatization step to convert it to its more volatile methyl ester (FAME).

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Use a suitable temperature program to separate the analytes on the capillary column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for docosanol (e.g., m/z 83) and the internal standard.[4][5]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of docosanol and docosanoic acid standards.

-

Quantify the amount of each analyte in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

The following diagram outlines the general experimental workflow for studying n-docosanol's cellular uptake and metabolism.

References

- 1. Natural Supplements & Vitamins | Natural Necessity [shop.ocuglohuman.com]

- 2. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of docosanol using GC/MS: Method development, validation, and application to <i>ex vivo</i> human skin permeation studies [jpa.xjtu.edu.cn]

- 5. "Analysis of docosanol using GC/MS: Method development, validation, and" by Vijay Kumar Shankar, Mei Wang et al. [egrove.olemiss.edu]

- 6. The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic efficacy of n-Docosanol against velogenic Newcastle disease virus infection in domestic chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Preliminary Studies on Docosanol Derivatives and Their Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosanol, a 22-carbon saturated fatty alcohol, is an established antiviral agent, primarily used for the topical treatment of herpes simplex virus (HSV) infections. Its mechanism of action involves the inhibition of viral fusion with host cell membranes, a physical mode of action that reduces the likelihood of drug resistance. While the bioactivity of docosanol itself is well-documented, the exploration of its derivatives remains a nascent field with significant therapeutic potential. This guide synthesizes the limited available information on docosanol derivatives and provides a comprehensive framework for their synthesis, bioactivity screening, and mechanistic evaluation. The focus is on antiviral, anti-inflammatory, and anticancer activities, offering detailed experimental protocols and conceptual workflows to guide future research in this promising area.

Introduction to Docosanol and its Derivatives

1-Docosanol, also known as behenyl alcohol, is a long-chain fatty alcohol with proven antiviral efficacy against lipid-enveloped viruses, including HSV-1 and HSV-2.[1][2] Its primary mechanism involves interfering with the early stages of viral infection by preventing the fusion of the viral envelope with the host cell's plasma membrane.[3][4] This action is attributed to its interaction with and stabilization of the host cell membrane.[5]

The exploration of docosanol derivatives is a logical next step in expanding the therapeutic applications of this molecule. By modifying the hydroxyl group of docosanol to create esters and ethers, it is possible to alter its physicochemical properties, such as lipophilicity and solubility. These modifications could potentially enhance its bioavailability, broaden its spectrum of activity, and introduce new bioactivities, including anti-inflammatory and anticancer effects. While published research on a wide array of docosanol derivatives is currently scarce, this guide provides a roadmap for their systematic investigation.

Bioactivity of Docosanol and a Glimpse into its Derivatives

Antiviral Activity

The antiviral activity of docosanol is the most extensively studied. It is effective against a range of enveloped viruses, including:

Limited studies suggest that derivatives of long-chain alcohols may also possess antiviral properties. For instance, a patent application has described fatty acid esters as potential bioactive compounds, which could include esters of docosanol, for various therapeutic uses, including antiviral applications.[7]

Table 1: Antiviral Activity of Docosanol

| Virus | Assay | Concentration | Inhibition (%) | Reference |

| HSV-1 (LK-117) | Plaque Formation | 10 mg/ml | ~80% | [1] |

| HSV-2 (Acyclovir-resistant) | Plaque Formation | 10 mg/ml | ~75% | [1] |

Anti-inflammatory Activity

The anti-inflammatory potential of docosanol derivatives is an area of growing interest. While data on docosanol itself is limited in this regard, a study on a hydroxytyrosol alkyl ether derivative (HT-C6) has shown promising anti-inflammatory effects. This compound was found to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] This suggests that ether derivatives of long-chain alcohols could be a promising avenue for developing novel anti-inflammatory agents.

Anticancer Activity

The anticancer potential of docosanol and its derivatives is largely unexplored. However, some studies have investigated other long-chain fatty alcohol derivatives for their anticancer properties. For example, derivatives of limonene and perillyl alcohol, which are monoterpenes, have been synthesized and evaluated for their anticancer activity.[8] This provides a rationale for investigating the potential of docosanol derivatives as anticancer agents.

Experimental Protocols

Synthesis of Docosanol Derivatives

Docosanol esters can be synthesized via an esterification reaction between docosanol and a carboxylic acid, often in the presence of an acid catalyst.

-

Reactants: 1-Docosanol, a selected carboxylic acid (e.g., a fatty acid, an amino acid, or a drug molecule containing a carboxyl group), and a catalyst (e.g., sulfuric acid).

-

Solvent: A suitable organic solvent such as toluene or hexane.

-

Procedure:

-

Dissolve 1-docosanol and the carboxylic acid in the solvent in a round-bottom flask.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux for several hours, with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Docosanol ethers can be synthesized using the Williamson ether synthesis.

-

Reactants: 1-Docosanol, a strong base (e.g., sodium hydride), and an alkyl halide.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1-docosanol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong base portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for about 30 minutes to form the alkoxide.

-

Add the alkyl halide dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

-

Bioactivity Assays

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).[9]

-

Cell Culture: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well plates and grow to confluence.

-

Virus Inoculation: Remove the growth medium and infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

-

Treatment: After incubation, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the docosanol derivative and a gelling agent (e.g., carboxymethyl cellulose or agar).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days for HSV).

-

Plaque Visualization and Counting:

-

Fix the cells with a solution of formaldehyde.

-

Stain the cells with a crystal violet solution.

-

Wash the plates and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4][5][6][10]

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), COX assay buffer, a fluorescent probe, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Procedure:

-

In a 96-well plate, add the COX assay buffer, the fluorescent probe, and the docosanol derivative at various concentrations.

-

Add the COX-2 enzyme to all wells except the blank.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.

-

-

Data Analysis: Calculate the rate of the reaction for each concentration and determine the percentage of inhibition compared to the enzyme control. Calculate the IC50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the docosanol derivative and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Known Signaling Pathway: Docosanol's Antiviral Mechanism

The primary mechanism of docosanol's antiviral activity is the inhibition of the fusion between the viral envelope and the host cell plasma membrane. This is a physical interaction that disrupts the initial stage of the viral life cycle.

Caption: Docosanol inhibits viral entry by stabilizing the host cell membrane, thereby preventing fusion of the viral envelope.

Proposed Experimental Workflow for Bioactivity Screening

The following workflow outlines a systematic approach to the synthesis and evaluation of docosanol derivatives.

Caption: A systematic workflow for the synthesis, purification, and multi-faceted bioactivity screening of novel docosanol derivatives.

Conclusion and Future Directions

The preliminary studies on docosanol highlight its unique mechanism of antiviral action and provide a strong foundation for the exploration of its derivatives. While the current body of literature on docosanol derivatives is limited, the potential for developing novel therapeutic agents with enhanced or new bioactivities is significant. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to systematically synthesize and evaluate a library of docosanol esters, ethers, and other derivatives. Future research should focus on establishing a clear structure-activity relationship to guide the rational design of more potent and selective antiviral, anti-inflammatory, and anticancer agents derived from this promising long-chain fatty alcohol. The logical progression of this research, as outlined in the proposed workflow, could lead to the discovery of new drug candidates with significant therapeutic potential.

References

- 1. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Inhibition of Endothelial Inflammatory Response by HT-C6, a Hydroxytyrosol Alkyl Ether Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. MXPA97008382A - Fatty acid esters as bioacti compounds - Google Patents [patents.google.com]

- 8. Limonene and Perillyl Alcohol Derivatives: Synthesis and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Docosanol: A Broad-Spectrum Antiviral Agent Targeting Viral Entry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Docosanol, a 22-carbon saturated aliphatic alcohol, presents a compelling profile as a broad-spectrum antiviral agent. Its unique mechanism of action, which involves the inhibition of viral entry by interfering with the fusion of the viral envelope with the host cell membrane, distinguishes it from many existing antiviral drugs that target viral replication. This mode of action suggests a potential for broad efficacy against a range of enveloped viruses and a lower likelihood of inducing viral resistance. This technical guide provides a comprehensive overview of the current scientific understanding of docosanol's antiviral properties, including its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data from in vitro studies are summarized, and detailed experimental protocols for key antiviral assays are provided. Furthermore, visual representations of its proposed mechanism and experimental workflows are presented to facilitate a deeper understanding of its potential in antiviral drug development.

Introduction

The emergence of new and re-emerging viral pathogens, coupled with the development of resistance to existing antiviral therapies, underscores the urgent need for novel antiviral agents with broad-spectrum activity. Docosanol, initially approved as an over-the-counter topical treatment for herpes labialis (cold sores), has garnered significant interest for its potential beyond Herpes Simplex Virus (HSV). Its physicochemical properties and unique interaction with cellular membranes form the basis of its antiviral effects against a variety of enveloped viruses. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on docosanol and providing the necessary details to facilitate further investigation and development.

Spectrum of Antiviral Activity

In vitro studies have demonstrated that docosanol exhibits inhibitory activity against a wide array of lipid-enveloped viruses. Its efficacy is, however, limited to this class of viruses, with no significant activity reported against non-enveloped viruses.[1][2][3]

Quantitative Antiviral Data

The antiviral activity of docosanol has been quantified using various in vitro assays, primarily plaque reduction and virus yield reduction assays. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values vary depending on the virus, cell type, and specific experimental conditions.

| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 | Citation(s) |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 3.0 - 15.0 µM | |

| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | 3.0 - 15.0 µM | ||

| Cytomegalovirus (CMV) | Normal Human Lung Cells | Virus Yield Reduction | Not explicitly quantified, but synergistic effects with other antivirals observed. | [4] | |

| Varicella-Zoster Virus (VZV) | Normal Human Lung Cells | Virus Yield Reduction | Not explicitly quantified, but synergistic effects with other antivirals observed. | [4] | |

| Human Herpesvirus 6 (HHV-6) | Not Specified | Not Specified | Reported activity, but quantitative data is not readily available. | [5] | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | Reported activity, but quantitative data is not readily available.[1][2][3] | |

| Orthomyxoviridae | Influenza Virus | Not Specified | Not Specified | Reported activity, but quantitative data is not readily available.[5] |

Note: The quantitative data for viruses other than HSV is not as extensively published in the form of specific IC50/EC50 values. Much of the evidence for a broad-spectrum effect comes from qualitative descriptions of inhibitory activity or synergistic effects with other antiviral drugs.[4]

Mechanism of Action

Docosanol's antiviral activity is attributed to its ability to inhibit the fusion between the viral envelope and the host cell plasma membrane, a critical step for the entry of enveloped viruses into the host cell.[6][7] This mechanism is distinct from that of most antiviral drugs, which typically target viral enzymes or replication processes.

Inhibition of Viral-Cell Fusion

Docosanol is a long-chain saturated fatty alcohol that, due to its lipophilic nature, is readily taken up by host cells.[8][9] The antiviral effect is not immediate and requires a pre-incubation period, suggesting that the host cell plays an active role.[3]

Intracellular Metabolic Conversion

Research indicates that for docosanol to exert its antiviral effect, it must be metabolized by the host cell.[6][8][9] Once inside the cell, docosanol is converted into its metabolites. While the exact metabolites responsible for the antiviral activity are not fully elucidated, this conversion is a prerequisite for the subsequent modification of the host cell membrane.[8][9]

The proposed mechanism involves the incorporation of docosanol or its metabolites into the plasma membrane of the host cell. This integration is thought to alter the physical properties of the membrane, making it less permissive to the fusion of viral envelopes. This alteration effectively creates a barrier that prevents the virus from delivering its genetic material into the cell, thereby halting the infection at a very early stage.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity of docosanol.

Plaque Reduction Assay

This assay is the gold standard for quantifying viral infectivity and the inhibitory effect of antiviral compounds.

Objective: To determine the concentration of docosanol that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Cells: Vero (African green monkey kidney) cells or other susceptible cell lines.

-

Virus: Stock of the enveloped virus of interest (e.g., HSV-1, HSV-2).

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Docosanol Formulation: Docosanol suspended in a non-toxic surfactant such as Pluronic F-68.

-

Overlay Medium: DMEM containing 1% methylcellulose or other viscous substance.

-

Stain: Crystal violet solution.

-

Plates: 6-well or 12-well tissue culture plates.

Procedure:

-

Cell Seeding: Seed the tissue culture plates with a sufficient number of cells to form a confluent monolayer within 24 hours.

-

Docosanol Pre-incubation: Once the cell monolayer is confluent, remove the growth medium and add fresh medium containing various concentrations of the docosanol formulation. Include a vehicle control (surfactant only) and a no-treatment control. Incubate the plates for 18-24 hours to allow for cellular uptake and metabolism of docosanol.

-

Viral Infection: After the pre-incubation period, remove the docosanol-containing medium and infect the cell monolayers with a standardized amount of virus (typically 50-100 plaque-forming units [PFU] per well). Allow the virus to adsorb for 1-2 hours.

-

Overlay Application: Following adsorption, remove the viral inoculum and add the overlay medium. The overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with a formaldehyde solution and then stain with crystal violet. The stain will color the living cells, while the areas of cell death caused by viral replication (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of docosanol that causes a 50% reduction in the number of plaques compared to the vehicle control.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Objective: To quantify the reduction in the titer of infectious virus produced in the presence of docosanol.

Materials:

-

Same as for the Plaque Reduction Assay.

Procedure:

-

Cell Seeding and Pre-incubation: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.

-

Viral Infection: Infect the pre-treated cell monolayers with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a full viral replication cycle (typically 24-48 hours).

-

Virus Harvest: After incubation, harvest the virus by subjecting the cells and supernatant to freeze-thaw cycles to release intracellular virions.

-

Virus Titer Determination: Determine the titer of the harvested virus from each treatment condition by performing a plaque assay on fresh cell monolayers. This involves creating serial dilutions of the harvested virus and infecting new cells to count the resulting plaques.

-

Data Analysis: Calculate the viral titer (in PFU/mL) for each docosanol concentration and the controls. The results are expressed as the log10 reduction in viral yield compared to the vehicle control.

References

- 1. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Supplements & Vitamins | Natural Necessity [shop.ocuglohuman.com]

- 4. Synergistic inhibition of herpesvirus replication by docosanol and antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 6. The anti-herpes simplex virus activity of n-docosanol includes inhibition of the viral entry process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Anti-herpes simplex virus activity of n-docosanol correlates with intracellular metabolic conversion of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Characterization of Docosanol's Physical and Chemical Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanol, a 22-carbon saturated fatty alcohol, is the active pharmaceutical ingredient (API) in several over-the-counter topical antiviral medications. Its efficacy and safety are intrinsically linked to its physical and chemical stability. This technical guide provides a comprehensive overview of the known stability characteristics of docosanol. It summarizes its physical and chemical properties, discusses potential degradation pathways, and outlines analytical methodologies for its stability assessment. While docosanol is generally considered a stable molecule, this guide highlights the need for further specific studies on its forced degradation to fully elucidate its stability profile, a critical aspect for formulation development and regulatory compliance.

Introduction

Docosanol, also known as behenyl alcohol, is a long-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₂₁OH.[1] It functions as an antiviral agent by inhibiting the fusion of the herpes simplex virus (HSV) envelope with the host cell plasma membrane, thereby preventing viral entry and replication.[2] The physical and chemical stability of docosanol is a critical quality attribute that can influence the safety, efficacy, and shelf-life of the final drug product.

This guide aims to provide a detailed technical resource on the stability of docosanol, summarizing available data, outlining experimental approaches for its characterization, and identifying areas where further research is needed.

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of docosanol is essential for predicting its stability and developing appropriate analytical methods.

Table 1: Physicochemical Properties of Docosanol

| Property | Value | Reference |

| Chemical Formula | C₂₂H₄₆O | [1] |

| Molecular Weight | 326.60 g/mol | [1] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 180 °C at 0.22 mmHg | |

| Solubility | Insoluble in water. Slightly soluble in chloroform and ethyl acetate. | |

| LogP | 10.5 | |

| Appearance | White to off-white crystalline solid, pellets, or tablets. | |

| pKa | ~15.20 (predicted) |

Docosanol is a stable, combustible solid that is incompatible with strong oxidizing agents.

Degradation Pathways and Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. While specific forced degradation studies on docosanol are not extensively reported in the public domain, based on the chemical structure of long-chain fatty alcohols, the following degradation pathways can be anticipated.

Hydrolysis

As a saturated fatty alcohol, docosanol does not contain functional groups that are readily susceptible to hydrolysis, such as esters or amides. Therefore, significant degradation under hydrolytic conditions (acidic or basic) is not expected.

Oxidation

Oxidation is a potential degradation pathway for docosanol, although it is generally considered to be a stable compound. The primary alcohol functional group can be oxidized to an aldehyde and further to a carboxylic acid.

-

Potential Oxidation Products:

-

Docosanal (C₂₂H₄₄O)

-

Docosanoic acid (C₂₂H₄₄O₂)

-

Experimental Protocol: Oxidative Degradation Study (Hypothetical)

A solution of docosanol in a suitable solvent (e.g., a mixture of acetonitrile and water) would be exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at a controlled temperature (e.g., 40°C) for a defined period. Samples would be withdrawn at various time points and analyzed by a stability-indicating method to quantify the remaining docosanol and detect any degradation products.

Photodegradation

Experimental Protocol: Photostability Study (Hypothetical)

A solid sample of docosanol and a solution of the drug would be exposed to a light source conforming to ICH Q1B guidelines. The exposure should be controlled and monitored. Samples would be analyzed for any degradation at the end of the exposure period.

Thermal Degradation

Docosanol is a solid with a relatively high melting point, suggesting good thermal stability. However, at elevated temperatures, decomposition can occur.

Experimental Protocol: Thermal Degradation Study (Hypothetical)

Solid docosanol would be subjected to elevated temperatures (e.g., 60°C, 80°C) for a specified duration. Samples would be analyzed to determine the extent of degradation and identify any thermal degradants.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method has been reported for the determination of docosanol in biological samples.[3] This method could be adapted and validated as a stability-indicating assay.

Table 2: Summary of a Validated GC-MS Method for Docosanol [3]

| Parameter | Details |

| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | High-polarity GC capillary column with (88% cyanopropyl)aryl-polysiloxane stationary phase |

| Detection | Selected Ion Monitoring (SIM) mode |

| Ions Monitored | m/z 83 for docosanol |

| Linearity | 100–10,000 ng/mL (R² > 0.994) |

| Sample Preparation | Protein precipitation |

Experimental Protocol: Stability Sample Analysis by GC-MS (Hypothetical)

-

Sample Preparation: Degraded samples would be diluted with a suitable solvent to fall within the validated linear range of the method.

-

Internal Standard: An appropriate internal standard would be added to all samples and standards.

-

Extraction: If necessary, a liquid-liquid or solid-phase extraction would be performed to remove interfering substances.

-

Analysis: The prepared samples would be injected into the GC-MS system.

-

Quantification: The peak area ratio of docosanol to the internal standard would be used to calculate the concentration of docosanol in the samples. The chromatograms would be inspected for the presence of any new peaks corresponding to degradation products.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in the docosanol molecule, detection by UV-Vis spectrophotometry in HPLC is challenging. However, derivatization techniques or the use of universal detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be employed. A stability-indicating HPLC method would need to be developed and validated to separate docosanol from its potential degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on docosanol.

Potential Oxidative Degradation Pathway of Docosanol

Caption: Potential pathway for the oxidative degradation of docosanol.

Summary and Conclusion

Docosanol is a physically and chemically stable long-chain saturated fatty alcohol. Available data suggests it is not highly susceptible to degradation under normal storage conditions. However, a comprehensive understanding of its stability profile, particularly under stress conditions, is not fully available in the public literature.

To fulfill regulatory requirements and ensure the development of a robust and stable topical formulation, dedicated forced degradation studies on docosanol are necessary. These studies should aim to:

-

Identify the primary degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress.

-

Characterize the structure of any significant degradation products.

-

Develop and validate a comprehensive stability-indicating analytical method capable of separating and quantifying docosanol and its degradation products.

-

Generate quantitative data to establish the degradation kinetics and predict the shelf-life of docosanol-containing products.

This technical guide serves as a foundational resource for researchers and drug development professionals working with docosanol. The outlined experimental approaches and potential degradation pathways provide a framework for conducting thorough stability assessments, ultimately contributing to the development of safe and effective antiviral therapies.

Disclaimer: The experimental protocols described in this document are hypothetical and intended for illustrative purposes. Actual experimental conditions should be determined based on the specific properties of the drug substance and the requirements of the relevant regulatory guidelines.

References

- 1. 1-Docosanol - Wikipedia [en.wikipedia.org]

- 2. Docosanol (Abreva): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Analysis of docosanol using GC/MS: Method development, validation, and application to ex vivo human skin permeation studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Topical Docosanol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanol, a 22-carbon saturated aliphatic alcohol, is the active ingredient in over-the-counter topical creams for the treatment of recurrent herpes simplex labialis (cold sores).[1] Its unique mechanism of action, which involves the inhibition of viral fusion to host cells, distinguishes it from other topical antiviral agents.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of topical docosanol, with a focus on its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols for key studies are provided, and quantitative data are summarized for clarity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of topical drug products.

Introduction

Docosanol is the only US Food and Drug Administration (FDA) approved over-the-counter (OTC) topical product for treating recurrent oral-facial herpes simplex labialis.[3][4] Unlike many antiviral drugs that target viral DNA replication, docosanol works by inhibiting the fusion between the host cell plasma membrane and the herpes simplex virus (HSV) envelope.[2][5] This action prevents the virus from entering host cells, thereby inhibiting viral replication at an early stage.[6][7] Clinical trials have demonstrated that a 10% docosanol cream can reduce the healing time of cold sores when initiated within 12 hours of symptom onset.[1][8] Understanding the pharmacokinetic profile of topical docosanol is crucial for optimizing its therapeutic efficacy and for the development of bioequivalent formulations.

Pharmacokinetic Profile

The pharmacokinetic properties of a topically applied drug describe its journey into and through the skin. For docosanol, the key characteristic is its localized action with minimal systemic exposure.

Absorption

Topical absorption of docosanol is minimal under conditions of normal clinical use.[2][7] In vitro studies using human cadaver skin have shown that dermal penetration is limited, with the majority of the applied dose remaining in the stratum corneum and the upper layers of the dermis.[9] Plasma concentrations of docosanol in subjects using the 10% cream are typically below the lower limit of quantification (LLOQ), which has been reported as 10 ng/mL.[3] This low systemic absorption contributes to the favorable safety profile of the drug.[7]

Distribution

Due to the negligible systemic absorption, the distribution of docosanol throughout the body is not a significant pharmacokinetic parameter. Its effects are primarily localized to the site of application on the skin.

Metabolism

The complete metabolic fate of topically applied docosanol has not been fully elucidated.[9] However, in vitro studies have provided significant insights. It is understood that mammalian cells can incorporate and extensively metabolize the internalized fatty alcohol.[10] A significant portion of docosanol is oxidized to its corresponding carboxylic acid, n-docosanoic acid, which is then incorporated as an acyl group into cellular lipids and phospholipids, such as phosphatidylcholine and phosphatidylethanolamine.[9][10] A smaller amount may also be incorporated into ether lipids.[10] Interestingly, the antiviral activity of docosanol appears to be directly proportional to the extent of its intracellular metabolic conversion, suggesting that these metabolites may play a role in its mechanism of action.[10][11]

Excretion

Given the minimal systemic absorption of topical docosanol, excretion is not considered a relevant pharmacokinetic pathway.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative data available for the pharmacokinetics of topical docosanol.

Table 1: Ex Vivo Human Skin Permeation of Docosanol (10% Cream)

| Formulation | Amount Penetrated at 48h (ng/mg of skin) |

|---|---|

| Abreva® Cream (Tube) | 21.5 ± 7.01 |

| Abreva® Cream (Pump) | 24.0 ± 6.95 |

Data from Shankar et al., 2022[3][4]

Table 2: Analytical Method Validation for Docosanol Quantification

| Parameter | Result |

|---|---|

| Analytical Method | Gas Chromatography/Selected Ion Monitoring-Mass Spectrometry (GC/SIM-MS) |

| Calibration Range | 100–10,000 ng/mL (R² > 0.994) |

| Recovery from Receptor Fluid | > 93.2% |

| Recovery from Skin Homogenates | > 95.8% |

Data from Shankar et al., 2022[3][4][12]

Experimental Protocols

The following sections detail the methodologies used in key studies to evaluate the pharmacokinetics of topical docosanol.

Ex Vivo Human Skin Permeation Study

This protocol is based on the methodology described by Shankar et al. (2022).[3]

Objective: To quantify the amount of docosanol that permeates through human skin from a topical cream formulation.

Materials:

-

Vertical Franz diffusion cells (active diffusion area of 0.64 cm²)

-

Cryo-preserved human cadaver skin

-

Phosphate-buffered saline (PBS), pH 7.4

-